molecular formula C12H15N3O4 B13738656 benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate

benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate

Cat. No.: B13738656
M. Wt: 265.26 g/mol
InChI Key: NGQXBWKMPPALND-SECBINFHSA-N
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Description

Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a carbamate derivative characterized by a benzyl-protected amine group and a diamino-dioxobutan-2-yl moiety. The compound’s stereochemistry (2R configuration) and functional groups make it a candidate for applications in peptide synthesis and enzyme inhibition studies. Its structure combines a carbamate group for amine protection and a diamino-dioxo unit, which may confer chelation properties or binding affinity to biological targets .

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C12H15N3O4/c13-10(16)6-9(11(14)17)15-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H2,14,17)(H,15,18)/t9-/m1/s1

InChI Key

NGQXBWKMPPALND-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Detailed Reaction Scheme and Conditions

Step Reagents/Conditions Description Notes
1 Benzyl carbamate + Glyoxal + Acid catalyst Acid-catalyzed condensation to form intermediates Solvent choice critical: CH3CN preferred for activation; DMSO inhibits reaction
2 Isolation of condensation intermediates Purification of bis(carbobenzoxy) derivatives Early intermediates include dioxane diol derivatives
3 Coupling with chiral diamino dioxobutanone Formation of target carbamate derivative Stereochemistry controlled by chiral starting materials or catalysts
4 Deprotection (if necessary) Removal of protecting groups to yield final compound Benzyl carbamate deprotection typically via hydrogenolysis

Analytical and Characterization Data

The preparation process includes detailed analytical characterization to confirm structure and purity:

Summary of Research Findings and Optimization

  • The acid-catalyzed condensation method is central but sensitive to solvent and acidity.
  • Early-stage intermediates can be isolated and characterized, providing insight into reaction pathways.
  • Solvent choice and acidity must be optimized to maximize yield and minimize byproducts.
  • Protection of amino groups via benzyl carbamate is effective for controlling reactivity.
  • Stereochemical control is maintained by starting from chiral precursors or using stereoselective catalysts.
  • Patent literature provides additional synthetic strategies for related carbamate derivatives, emphasizing heterocyclic ring formation and functional group transformations.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can lead to the formation of benzaldehyde derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or interact with receptors to exert its effects. The specific molecular targets and pathways involved depend on the particular application and context.

Comparison with Similar Compounds

Table 1: Key Properties of Benzyl N-[(2R)-1,4-Diamino-1,4-dioxobutan-2-yl]carbamate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications Reference
Target Compound C₁₂H₁₅N₃O₄ ~289.27 Benzyl carbamate, diamino-dioxo 2R Peptide synthesis, enzyme studies
Calpeptin C₁₈H₂₅N₂O₄ 333.41 Benzyl carbamate, hexan-2-yl 1S, 2R Calpain inhibition
tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate C₁₁H₂₂N₂O₃ 230.30 tert-Butyl carbamate, hydroxyl 3S, 4R Amine protection in APIs
2-Chlorobenzyl N-(3-chloro-1,4-dioxo-naphthalenyl)carbamate C₁₈H₁₁Cl₂NO₄ 376.19 Chlorobenzyl, naphthalenyl - Antimicrobial agents (hypothetical)

Table 2: Reactivity and Stability Comparison

Protecting Group Deprotection Method Stability Profile Example Compound
Benzyl carbamate Hydrogenolysis (H₂/Pd-C) Stable in acids, bases Target compound
tert-Butyl carbamate Mild acid (TFA) Labile in acids tert-Butyl derivatives
Trifluoroethyl carbamate Nucleophilic cleavage Electrophilic reactivity intermediate

Research Findings and Implications

  • Enzyme Inhibition: The target compound’s diamino-dioxo group may mimic transition states in protease catalysis, similar to leupeptin’s carbamimidamido group. However, its smaller size could limit binding affinity compared to larger inhibitors like those in .
  • Synthetic Utility : Benzyl carbamates are preferred for their stability in solid-phase peptide synthesis, whereas tert-butyl variants () are used in solution-phase reactions requiring acid-labile protection .
  • Stereochemical Impact : The (2R) configuration in the target compound may enhance chiral recognition in asymmetric synthesis or target binding, contrasting with racemic analogs in .

Biological Activity

Benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Chemical Formula : C12H15N3O4
  • CAS Number : 962-51-6

Structural Characteristics

The compound features a carbamate functional group linked to a benzyl moiety and a dioxobutan derivative. The presence of the amino groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways.
  • Antioxidant Activity : Potential scavenging of free radicals due to its structural components.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor cell growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionSpecific enzyme targets not yet identified

Case Study 1: Anticancer Activity

In a study published by Echemi, this compound was evaluated for its anticancer properties. The results indicated a significant reduction in the viability of cancer cell lines when treated with this compound. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in a rat model of induced inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate, and how do reaction conditions influence stereochemical purity?

  • Methodology : Use a stepwise approach combining carbamate protection and selective amine activation. For example, tert-butyl carbamate derivatives are synthesized via Boc protection of amines in 1,4-diaminobutane under anhydrous conditions, followed by coupling with benzyl chloroformate . Optimize temperature (25–40°C) and solvent (e.g., 1,4-dioxane) to minimize racemization. Monitor stereochemistry via chiral HPLC or NMR (e.g., 13C^{13}\text{C}-NMR coupling constants).

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and functional group arrangement?

  • Methodology : Combine X-ray crystallography (if single crystals are obtainable) with spectroscopic techniques:

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for carbamate carbonyl signals (~155–160 ppm) and amine proton environments.
  • FT-IR : Confirm carbamate C=O stretches (~1700 cm1^{-1}) and amide N-H bends (~3300 cm1^{-1}).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .

Q. What are the critical impurities or byproducts to monitor during synthesis?

  • Common impurities :

  • Diastereomers : Arising from incomplete stereochemical control during carbamate formation.
  • Hydrolysis products : Degraded carbamate groups under acidic/basic conditions.
  • Residual solvents : 1,4-dioxane (ICH Q3C Class 2 solvent limit: 380 ppm).
    • Analytical methods : Use reversed-phase HPLC with UV detection (210–254 nm) and LC-MS for trace analysis .

Advanced Research Questions

Q. How does the stereochemistry at the 2R position influence the compound’s reactivity in peptide coupling or enzyme inhibition studies?

  • Methodology : Conduct comparative studies using enantiomeric pairs (2R vs. 2S):

  • Kinetic assays : Measure reaction rates in peptide bond formation (e.g., with activated esters).
  • Molecular docking : Simulate interactions with target enzymes (e.g., proteases) to assess stereospecific binding.
  • Stability studies : Compare hydrolysis rates under physiological pH (7.4) vs. acidic conditions (pH 2.0) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Case example : Conflicting reports on carbamate hydrolysis rates.

  • Experimental design : Perform accelerated stability studies (40°C/75% RH) across pH 2–8. Use Arrhenius plots to extrapolate shelf life.
  • Contradiction resolution : Identify buffer-specific catalytic effects (e.g., phosphate buffers accelerate hydrolysis vs. acetate buffers) .

Q. How can researchers design degradation studies to identify major degradation pathways?

  • Protocol :

  • Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and oxidative stress (3% H2_2O2_2).
  • LC-MS/MS analysis : Characterize degradation products (e.g., benzyl alcohol from carbamate cleavage).
  • Mechanistic insights : Use isotopic labeling (18O^{18}\text{O}-H2_2O) to track hydrolysis pathways .

Q. What computational tools predict the compound’s solubility and permeability for in vitro assays?

  • In silico methods :

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients.
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., PAMPA assay correlations).
  • Solubility prediction : Employ Hansen solubility parameters (HSPiP software) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 84%) for analogous carbamates?

  • Root cause analysis :

  • Purification methods : Column chromatography vs. recrystallization (e.g., tert-butyl carbamate yields vary by solvent polarity).
  • Side reactions : Competing acylation at primary vs. secondary amines.
    • Mitigation : Optimize stoichiometry (e.g., 1.2 eq. Boc2_2O per amine) and reaction time (12–24 h) .

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